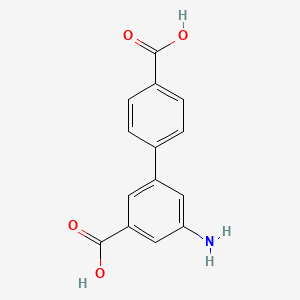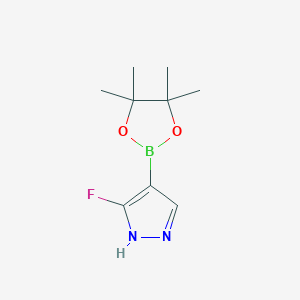![molecular formula C30H31ClN2O2RuS B6292812 [(S,S)-Teth-TsDpen RuCl] CAS No. 1192620-83-9](/img/structure/B6292812.png)
[(S,S)-Teth-TsDpen RuCl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(S,S)-Teth-TsDpen RuCl] is a useful research compound. Its molecular formula is C30H31ClN2O2RuS and its molecular weight is 620.2 g/mol. The purity is usually 95%.
The exact mass of the compound {N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II) is 620.083817 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(S,S)-Teth-TsDpen RuCl] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(S,S)-Teth-TsDpen RuCl] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Modes and Demetalation Pathways
Complexes like {N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II) have unique coordination modes and demetalation pathways. A study by Older, McDonald, and Stryker (2005) investigated the coordination of ruthenium with different ligands, leading to eta1,eta4-cycloheptadienyl complexes. These complexes exhibited unprecedented coordination modes for transition metal complexes and unique organic products upon oxidative demetalation (Older, McDonald, & Stryker, 2005).
Synthesis and Characterization
Ferrié, Fenneteau, and Evanno (2014) provided insights into the synthesis and characterization of a related ruthenium complex, emphasizing its utility as a catalyst in asymmetric transfer hydrogenation. Their work highlights the versatility of ruthenium complexes in catalytic applications (Ferrié, Fenneteau, & Evanno, 2014).
Tethered-Arene Ruthenium(II) Complexes
The study by Cadierno et al. (2004) explored the synthesis of eta6:eta1:eta1 phosphonio-azabutadienyl ruthenabicycles. These ruthenium(II) derivatives demonstrated an iminophosphorane-allenylidene coupling process, further expanding the understanding of ruthenium's coordination chemistry (Cadierno, Díez, García‐Álvarez, & Gimeno, 2004).
DNA Binding and Topoisomerase II Inhibitory Activity
Another significant application is the DNA binding and topoisomerase II inhibitory activity of certain ruthenium(II) and rhodium(III) complexes, as researched by Singh et al. (2007). This highlights the potential biomedical applications of these complexes (Singh, Joshi, Singh, Saxena, & Pandey, 2007).
Anticancer Complexes with Redox-Active Ligands
Bugarcic, Habtemariam, Deeth, Fabbiani, Parsons, and Sadler (2009) focused on the synthesis of ruthenium(II) arene anticancer complexes with redox-active diamine ligands. This work suggests potential therapeutic applications in oncology (Bugarcic, Habtemariam, Deeth, Fabbiani, Parsons, & Sadler, 2009).
Propiedades
IUPAC Name |
chlororuthenium(1+);[1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABGVLQRDDWLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O2RuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851051-43-9 |
Source


|
| Record name | Methylruthenium(3+) chloride {(1S,2S)-1,2-diphenyl-2-[(3-phenylpropyl)azanidyl]ethyl}[(4-methylphenyl)sulfonyl]azanide (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292744.png)
![1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292745.png)





![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)](/img/structure/B6292790.png)
![[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B6292802.png)



